

# ARM165: A Paradigm Shift in Anti-Leukemic Therapy by Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARM165    |           |
| Cat. No.:            | B15619399 | Get Quote |

#### For Immediate Release

A novel heterobifunctional molecule, **ARM165**, has demonstrated superior anti-leukemic capabilities in preclinical studies, offering a promising new therapeutic strategy for Acute Myeloid Leukemia (AML). By specifically inducing the degradation of the PIK3CG protein, **ARM165** effectively inhibits the pro-survival PI3Ky-Akt signaling pathway, leading to potent and sustained suppression of AML progression. This publication guide provides a comprehensive comparison of **ARM165**'s performance against existing treatments, supported by key experimental data.

### Superior In Vitro Efficacy in AML Cell Lines

**ARM165** has shown marked superiority in reducing the viability of AML cells when compared to the parental PI3Ky small-molecule inhibitor, AZ2. As a Proteolysis-Targeting Chimera (PROTAC), **ARM165** leverages the cell's own ubiquitin-proteasome system to eliminate the PIK3CG protein, a mechanism that proves more effective than simple inhibition.



| Cell Line | Treatment | IC50 (μM) |
|-----------|-----------|-----------|
| OCI-AML2  | ARM165    | < 1       |
| AZ2       | > 10      |           |
| MOLM-13   | ARM165    | <1        |
| AZ2       | > 10      |           |
| THP-1     | ARM165    | <1        |
| AZ2       | > 10      |           |

Table 1: Comparative IC50 values of **ARM165** and AZ2 in various AML cell lines. Data indicates that **ARM165** inhibits AML cell proliferation at significantly lower concentrations than AZ2.[1]

Furthermore, colony-forming assays, which assess the self-renewal capacity of cancer cells, revealed a significant reduction in colony formation in **ARM165**-treated AML cells compared to controls. This suggests that **ARM165** can effectively target the leukemic stem cell population responsible for relapse.

## Potent In Vivo Anti-Leukemic Activity and Synergy with Venetoclax

The anti-leukemic efficacy of **ARM165** was further validated in mouse models of AML. Treatment with **ARM165** led to a significant reduction in the burden of leukemic cells in the bone marrow, spleen, and peripheral blood.[2]

Notably, **ARM165** demonstrated a powerful synergistic effect with venetoclax, a standard-of-care BCL2 inhibitor used in AML therapy.[2][3] This combination therapy resulted in a more profound and sustained anti-leukemic response than either agent alone, highlighting a promising clinical path for **ARM165** in combination regimens.



| Mouse Model               | Treatment           | Outcome                                                                                   |
|---------------------------|---------------------|-------------------------------------------------------------------------------------------|
| Syngeneic AML Model       | ARM165              | Significant reduction in disease<br>burden in bone marrow,<br>spleen, and blood.[2]       |
| Patient-Derived Xenograft | ARM165 + Venetoclax | Enhanced and prolonged suppression of leukemia progression compared to monotherapy.[2][3] |

Table 2: In vivo efficacy of **ARM165** in AML mouse models.

## Mechanism of Action: Targeted Degradation of PIK3CG

**ARM165** is a heterobifunctional molecule composed of a ligand that binds to the PIK3CG protein and another ligand that recruits the E3 ubiquitin ligase cereblon.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of PIK3CG, leading to the sustained ablation of downstream Akt signaling, a critical pathway for AML cell survival and proliferation.[2]





Click to download full resolution via product page

Figure 1: Mechanism of Action of ARM165.



## Experimental Protocols Cell Viability Assay

AML cell lines (OCI-AML2, MOLM-13, THP-1) were seeded in 96-well plates and treated with serial dilutions of **ARM165** or AZ2 for 72 hours. Cell viability was assessed using a standard luminescence-based assay that measures ATP content. IC50 values were calculated from dose-response curves.

### **Colony-Forming Assay**

AML cells were plated in methylcellulose-based medium supplemented with cytokines and treated with **ARM165** or vehicle control. Plates were incubated for 10-14 days to allow for colony formation. Colonies were then stained and counted to determine the effect of the compound on the self-renewal capacity of leukemic progenitors.

### **Western Blotting**

AML cells treated with **ARM165** or control were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PIK3CG, phospho-Akt, total Akt, and a loading control (e.g., GAPDH). Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

#### In Vivo Mouse Models

For syngeneic models, murine AML cells were injected into immunocompetent mice. For patient-derived xenograft (PDX) models, primary human AML cells were transplanted into immunodeficient mice. Once leukemia was established, mice were treated with **ARM165**, venetoclax, the combination, or vehicle control. Disease progression was monitored by flow cytometric analysis of leukemic cells in peripheral blood, bone marrow, and spleen at defined time points.





Click to download full resolution via product page

Figure 2: Experimental workflow for preclinical evaluation of ARM165.

#### Conclusion

**ARM165** represents a significant advancement in the targeted therapy of AML. Its unique mechanism of action, inducing the degradation of the key survival protein PIK3CG, results in superior anti-leukemic activity compared to traditional small-molecule inhibitors. The potent synergy observed with venetoclax further underscores the clinical potential of **ARM165** as a cornerstone of future AML combination therapies. These compelling preclinical data warrant the continued development of **ARM165** towards clinical investigation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting a lineage-specific PI3Kγ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolic synthetic lethality of phosphoinositide 3-kinase-driven cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [ARM165: A Paradigm Shift in Anti-Leukemic Therapy by Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619399#confirming-the-superior-anti-leukemic-capabilities-of-arm165]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com